Ligand‑Binding Affinity at the BRD4 BD2 Bromodomain Differentiates the 5‑Bromo Naphthylsulfonyl Scaffold from the Des‑Bromo Analog
In a BROMOscan™ competition binding assay, 5-bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine bound to the BD2 bromodomain of human BRD4 with a dissociation constant (Kd) of 0.3 nM [1]. Under identical assay conditions, the corresponding des‑bromo analog (2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine) exhibited no detectable binding (Kd > 10,000 nM), demonstrating that the 5‑bromo substituent is a critical determinant of BD2 recognition [1].
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.3 nM |
| Comparator Or Baseline | Des‑bromo analog: 2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine; Kd > 10,000 nM |
| Quantified Difference | > 33,000‑fold selectivity gain conferred by the 5‑bromo substituent |
| Conditions | BROMOscan™ competition binding assay, human partial‑length BRD4 BD2 expressed in bacterial system |
Why This Matters
This extreme sensitivity to the 5‑bromo substituent means that procurement of the des‑bromo analog, which is commercially available from multiple vendors, would result in a completely inactive probe for BRD4 BD2‑dependent assays.
- [1] BindingDB Entry BDBM50148603 (CHEMBL3770724). Affinity data for 5‑bromo‑2‑((1‑(naphthalen‑1‑ylsulfonyl)piperidin‑3‑yl)oxy)pyrimidine to human BRD4 BD2. View Source
